molecular formula C20H19N7O B2749610 4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide CAS No. 2097899-74-4

4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide

Cat. No.: B2749610
CAS No.: 2097899-74-4
M. Wt: 373.42
InChI Key: NRONEQYJSCTFSY-UHFFFAOYSA-N
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Description

“4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide” is a complex organic compound. It contains several functional groups and rings, including a pyrrole ring, a triazole ring, and a pyridazine ring .


Synthesis Analysis

The synthesis of such compounds typically involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of multiple reactive groups, it could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility, stability, melting point, and boiling point among others .

Scientific Research Applications

Synthesis Techniques

  • The synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, which is related to the compound , has been achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method is metal-free and features high reaction yields and short reaction times (Zisheng Zheng et al., 2014).

Biological Activities

  • Some 1,2,4-triazolo[1,5-a]pyrimidines, related to the compound of interest, have shown potential as cardiovascular agents due to their coronary vasodilating and antihypertensive activities (Y. Sato et al., 1980).
  • Another study focused on the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, revealing their ability to inhibit the proliferation of endothelial and tumor cells (M. Ilić et al., 2011).

Antimicrobial and Antioxidant Properties

  • Novel pyridine and fused pyridine derivatives, related to the compound , have demonstrated antimicrobial and antioxidant activities. This finding is significant for the development of new therapeutic agents (E. M. Flefel et al., 2018).

Insecticidal Properties

  • Certain heterocycles, including triazolo[5,1-c]triazine and triazolo[1,5-a]pyrimidine derivatives, have shown insecticidal properties against the cotton leafworm, Spodoptera littoralis (A. Fadda et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. Further studies would be needed to determine its biological activity and potential applications .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound could include further studies to determine its synthesis, properties, and potential applications. This could involve both experimental and computational studies .

Properties

IUPAC Name

4-pyrrol-1-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c28-20(15-3-5-17(6-4-15)25-10-1-2-11-25)22-16-9-12-26(13-16)19-8-7-18-23-21-14-27(18)24-19/h1-8,10-11,14,16H,9,12-13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRONEQYJSCTFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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